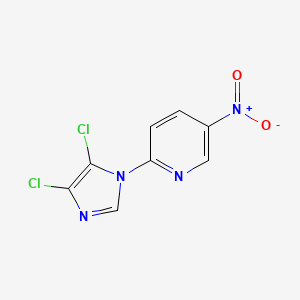

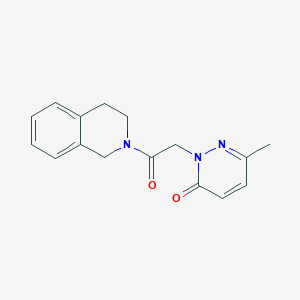

![molecular formula C18H17N3O2 B2652201 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] CAS No. 320422-16-0](/img/structure/B2652201.png)

1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]” is a chemical compound with the linear formula C12H12N4OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound could potentially involve a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is generally high yielding and draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely include a Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Aplicaciones Científicas De Investigación

Antileukemic Potential

- The allyl derivative of thiosemicarbazones has been recognized for its cytotoxic activity against a range of cancer cell lines, suggesting potential as a chemotherapeutic drug in B-lymphoma and chronic myeloid leukemia treatment. It has been found cytotoxic in B-lymphoma cell lines and effective across various leukemic cell lines, indicating a broad spectrum of anticancer activity (Kuruca et al., 2008).

Antioxidant and Antiproliferative Activity

- Arylidene-1H-indole-2-carbohydrazones exhibit diverse antioxidant activities and have shown promising antiproliferative effects on human erythroleukemia and melanoma cells. Specific indole hydrazones are highlighted for their strong antioxidant properties and significant antiproliferative activity, marking them as potential multifunctional molecules in the treatment of neoplastic diseases (Demurtas et al., 2019).

Photolytic Behavior and Photoprotective Application

- The photolytic behavior of indole hydrazones has been studied, revealing potential as UV absorbers in pharmaceutical and cosmetic industries. The study showcases the photoprotective function of specific indole hydrazones and their application as UV absorbers, based on their response to continuous UV-irradiation (Dimitrijević et al., 2016).

Antitumor Activity

- Various indole derivatives have been synthesized and tested for antitumor activity, showing promise in vitro and in vivo against leukemic and solid tumor cells. The indole framework's modification and the introduction of specific substituents have led to compounds with significant antineoplastic potential, marking a new class of anticancer agents (Nguyen et al., 1990).

Chemosensory Application

- Indole hydrazones have been utilized as chemosensors, demonstrating reversible sensing capabilities for biologically and environmentally significant ions, such as Co2+. The structures facilitate effective intramolecular hydrogen bonding, showing excellent selectivity and sensitivity in fluorescence response to specific ions, indicating their potential in analytical and environmental applications (Subhasri & Anbuselvan, 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(4-methoxyphenyl)diazenyl]-1-prop-2-enylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-12-21-16-7-5-4-6-15(16)17(18(21)22)20-19-13-8-10-14(23-2)11-9-13/h3-11,22H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWGRFQWHSFVNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501160864 |

Source

|

| Record name | 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

320422-16-0 |

Source

|

| Record name | 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2652118.png)

![(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2652125.png)

![2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile](/img/structure/B2652128.png)

![N''-[[3-(3,4-dimethoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-methyloxamide](/img/structure/B2652129.png)

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2652135.png)

![3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2652139.png)

![(2-(Ethylsulfonyl)phenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2652141.png)